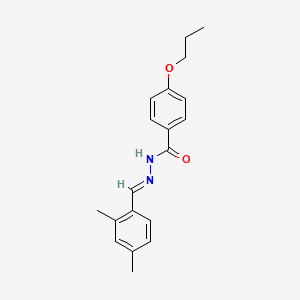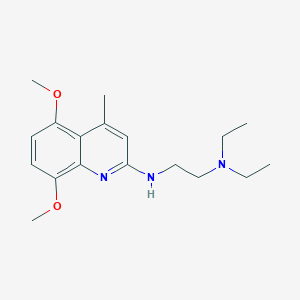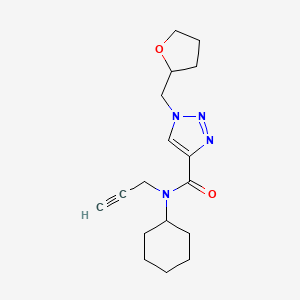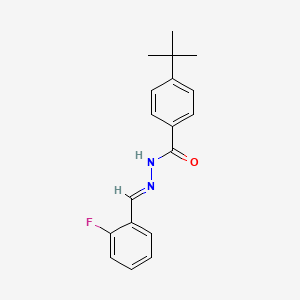![molecular formula C17H23N3O2 B3859897 8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
説明
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine, commonly known as MMQ, is a synthetic compound that has been developed for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer research. The purpose of
科学的研究の応用
MMQ has shown potential for use in various areas of scientific research. One of the main areas of research is neuroscience, where MMQ has been shown to have neuroprotective effects. MMQ has been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. MMQ has also been shown to improve cognitive function and memory in animal models.
Another area of research where MMQ has shown promise is cancer research. MMQ has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MMQ has been shown to be effective against various types of cancer, including breast cancer and lung cancer.
作用機序
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMQ has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. MMQ has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects. In animal models, MMQ has been found to increase levels of the antioxidant glutathione, which helps to protect cells from oxidative stress. MMQ has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
MMQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. MMQ has also been found to have low toxicity, which makes it safe for use in animal models.
However, there are also some limitations to the use of MMQ in lab experiments. One limitation is that the mechanism of action of MMQ is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that MMQ has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on MMQ. One area of research is to further elucidate the mechanism of action of MMQ, which could lead to the development of more effective treatments for neurodegenerative diseases and cancer. Another area of research is to test the safety and efficacy of MMQ in human clinical trials, which could lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, MMQ is a synthetic compound that has shown promise in various areas of scientific research, including neuroscience and cancer research. MMQ has neuroprotective effects, inhibits the growth of cancer cells, and has several biochemical and physiological effects. While MMQ has several advantages for use in lab experiments, there are also some limitations to its use. Future research on MMQ could lead to the development of new therapies for neurodegenerative diseases and cancer.
特性
IUPAC Name |
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-12-16(18-6-7-20-8-10-22-11-9-20)19-17-14(13)4-3-5-15(17)21-2/h3-5,12H,6-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVPHTHKNWKEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(benzyloxy)phenoxy]-N'-(2,6-dichlorobenzylidene)propanohydrazide](/img/structure/B3859819.png)

![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)
![4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B3859834.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)

![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B3859880.png)

![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)
